13-Docosenenitrile, (13Z)-
Overview
Description
It is characterized by a 22-carbon chain with a nitrile group at one end and a double bond at the 13th carbon position in the Z configuration . This compound is also referred to as erucic nitrile and is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Docosenenitrile, (13Z)-, typically involves the reaction of erucic acid with ammonia or an amine under specific conditions. One common method is the dehydration of erucamide, which is derived from erucic acid, using phosphorus pentoxide (P2O5) or other dehydrating agents . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of 13-Docosenenitrile, (13Z)-, often involves large-scale chemical processes. These processes may include the catalytic dehydration of erucamide or the direct reaction of erucic acid with ammonia in the presence of a catalyst. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
13-Docosenenitrile, (13Z)-, can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Scientific Research Applications
13-Docosenenitrile, (13Z)-, has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 13-Docosenenitrile, (13Z)-, involves its interaction with molecular targets through its nitrile group and long carbon chain. The nitrile group can participate in various chemical reactions, while the hydrophobic carbon chain can interact with lipid membranes and other hydrophobic environments. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
13-Docosenamide, (13Z)-: Similar in structure but with an amide group instead of a nitrile group.
11,13-Hexadecadienal, (11Z,13Z)-: A shorter chain aldehyde with two double bonds.
2,13-Octadecadienal, (2E,13Z)-: An 18-carbon chain aldehyde with two double bonds.
Uniqueness
13-Docosenenitrile, (13Z)-, is unique due to its specific combination of a long carbon chain and a nitrile group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(Z)-docos-13-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYKFYGFCBJSI-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888373 | |
Record name | 13-Docosenenitrile, (13Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73170-89-5 | |
Record name | Erucic nitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73170-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Docosenenitrile, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073170895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Docosenenitrile, (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 13-Docosenenitrile, (13Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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